molecular formula C20H23N7O3 B2674987 Ethyl 4-(4-((4-methoxyphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate CAS No. 946289-60-7

Ethyl 4-(4-((4-methoxyphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate

Cat. No.: B2674987
CAS No.: 946289-60-7
M. Wt: 409.45
InChI Key: FMJUHCKJOOOKGO-UHFFFAOYSA-N
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Description

This compound seems to be a derivative of piperazine . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of similar compounds involved the addition of piperazine to a solution of a precursor compound and potassium carbonate in CHCl3 at room temperature .


Molecular Structure Analysis

The molecular structure of similar compounds was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The reaction mass was poured into crushed ice, and extracted with ethyl acetate .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Ethyl 4-(4-((4-methoxyphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate is involved in the synthesis of novel compounds with potential antimicrobial properties. Research demonstrates its role in the formation of new 1,2,4-triazole derivatives through various chemical reactions, including Mannich reactions, that exhibit good antimicrobial activity against a range of microorganisms compared to standard treatments like ampicillin (Seda Fandaklı et al., 2012), (H. Bektaş et al., 2007).

Role in Anti-inflammatory and Analgesic Agents

This compound is also pivotal in synthesizing new heterocyclic compounds with significant anti-inflammatory and analgesic activities. The research has shown that certain derivatives exhibit high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, offering potential for the development of new therapeutic agents (A. Abu‐Hashem et al., 2020).

Development of Novel Insecticides

Investigations into the compound's utility extend into agricultural applications, where it serves as a lead compound for designing novel insecticides. These new compounds, based on the structure of this compound, display growth-inhibiting and larvicidal activities against harmful pests, providing a promising avenue for developing environmentally friendly pesticides (M. Cai et al., 2010).

Discovery of CNS Agents

Furthermore, this compound is instrumental in the discovery and development of central nervous system (CNS) agents, particularly as high-affinity 5-HT1A agonists. The modification of its structure has led to the development of compounds with potent 5-HT1A receptor affinity, opening new research avenues in neuroscience and potential treatments for neurological disorders (J. Mokrosz et al., 1996).

Mechanism of Action

The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Future Directions

The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction for the development of these compounds.

Properties

IUPAC Name

ethyl 4-[4-(4-methoxyanilino)pteridin-2-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O3/c1-3-30-20(28)27-12-10-26(11-13-27)19-24-17-16(21-8-9-22-17)18(25-19)23-14-4-6-15(29-2)7-5-14/h4-9H,3,10-13H2,1-2H3,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJUHCKJOOOKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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